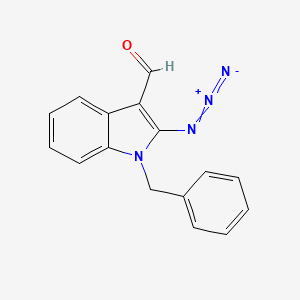

2-azido-1-benzyl-1H-indole-3-carbaldehyde

Beschreibung

2-Azido-1-benzyl-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an azido group, a benzyl group, and an indole ring with a carbaldehyde functional group. The unique structure of 2-azido-1-benzyl-1H-indole-3-carbaldehyde makes it an interesting subject for various chemical and biological studies.

Eigenschaften

Molekularformel |

C16H12N4O |

|---|---|

Molekulargewicht |

276.29 g/mol |

IUPAC-Name |

2-azido-1-benzylindole-3-carbaldehyde |

InChI |

InChI=1S/C16H12N4O/c17-19-18-16-14(11-21)13-8-4-5-9-15(13)20(16)10-12-6-2-1-3-7-12/h1-9,11H,10H2 |

InChI-Schlüssel |

DOVRYMNAFBWMMQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2N=[N+]=[N-])C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-1-benzyl-1H-indole-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the azidation of 1-benzyl-1H-indole-3-carbaldehyde. The reaction conditions often include the use of azidating agents such as sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include continuous flow reactions and the use of advanced catalytic systems to enhance the efficiency of the azidation step. The scalability of the synthesis is crucial for industrial applications, and methods to recycle solvents and reagents are often employed to minimize waste and reduce costs .

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reactions

Chloro (R)-Phosphoryl Sofosbuvir is synthesized via stereoselective phosphorylation reactions. Key steps include:

-

Phosphoramidate Coupling : Reaction of nucleoside intermediates with pentafluorophenyl-activated phosphoramidate reagents under mild conditions. For example, the use of (S)-2-[(4-trifluoromethoxy-phenoxy)-phenoxy-phosphoryl amino] isopropyl propionate with tert-butyl magnesium chloride in tetrahydrofuran (THF) at 0°C yields the intermediate with 38% efficiency .

-

Diastereomeric Resolution : Separation of Sp and Rp diastereomers via Supercritical Fluid Chromatography (SFC) using methanol/CO₂ mixtures to isolate the pharmacologically active Sp isomer .

Reaction Mechanisms

The phosphorylation process involves:

-

Nucleophilic Substitution : The 5'-OH group of the uridine analog attacks the electrophilic phosphorus center of the phosphoramidate reagent (e.g., pentafluorophenyl phosphoramidate 52 ) .

-

Magnesium-Mediated Activation : Metallic salts like MgCl₂ facilitate deprotonation of the nucleoside hydroxyl group, enhancing reactivity .

-

Steric Control : The pentafluorophenyl leaving group ensures regioselectivity for the 5'-position, avoiding undesired 3'-phosphorylation .

Mechanistic Highlights :

-

Temperature sensitivity: Reactions conducted at 0–5°C prevent side reactions .

-

Solvent dependency: THF optimizes reagent solubility and reaction kinetics .

Stereochemical Considerations

The (R) configuration at the phosphorus center is critical for antiviral activity. Key factors influencing stereochemistry include:

-

Chiral Phosphoramidate Reagents : Use of enantiomerically pure (S)-isopropyl alaninyl phosphoramidate ensures stereochemical fidelity during coupling .

-

Stereoselective Fluorination : Fluorination of 2'-halogenated ribonolactones (e.g., 7 and 8 ) with NFSI/LiHMDS yields diastereomerically enriched intermediates, which are reduced to lactols (11 and 12 ) for subsequent glycosylation .

Data Table: Reaction Conditions and Yields

Industrial-Scale Optimization

-

Room-Temperature Processes : Modern protocols avoid cryogenic conditions (e.g., −20°C), enhancing feasibility for commercial production .

-

Eco-Friendly Solvents : Replacement of dichloromethane (DCM) with THF reduces environmental impact .

-

Catalytic Efficiency : Use of tert-butyl magnesium chloride instead of Grignard reagents minimizes byproduct formation .

Degradation and Stability

Wissenschaftliche Forschungsanwendungen

2-Azido-1-benzyl-1H-indole-3-carbaldehyde has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

Industry: Utilized in the development of new materials and as a building block for various chemical processes.

Wirkmechanismus

The mechanism of action of 2-azido-1-benzyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The indole ring can interact with various enzymes and receptors, influencing biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Benzyl-1H-indole-3-carbaldehyde

- 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde

- 1-(2-Chlorobenzyl)-1H-indole-3-carbaldehyde

- 1-(4-Bromobenzyl)-1H-indole-3-carbaldehyde

Uniqueness

2-Azido-1-benzyl-1H-indole-3-carbaldehyde is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This sets it apart from other similar compounds that may lack the azido functionality and thus have different chemical and biological properties .

Biologische Aktivität

2-Azido-1-benzyl-1H-indole-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and research findings related to this compound, emphasizing its antibacterial, anticancer, and enzyme-inhibitory properties.

Molecular Formula : C16H12N4O

Molecular Weight : 284.30 g/mol

CAS Number : 11033111

The compound contains an azido group, which is known for its reactivity and potential for biological activity. The indole structure is prevalent in many biologically active compounds, making this derivative a candidate for further investigation.

Synthesis

The synthesis of 2-azido-1-benzyl-1H-indole-3-carbaldehyde typically involves the reaction of benzyl chloride with 2-bromo-3-formylindole in the presence of sodium azide. This process yields the desired azido compound with high efficiency.

Antibacterial Activity

Research indicates that derivatives of indole compounds exhibit significant antibacterial properties. For instance, studies have shown that certain indole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. While specific data on 2-azido-1-benzyl-1H-indole-3-carbaldehyde's antibacterial activity is limited, its structural similarity to other active indole derivatives suggests potential efficacy against common bacterial strains.

| Compound | Target Bacteria | Activity (IC50) |

|---|---|---|

| 2-Azido-1-benzyl-1H-indole-3-carbaldehyde | Staphylococcus aureus | TBD |

| Other Indole Derivatives | E. coli, Pseudomonas aeruginosa | Varies (0.22 - 0.88 µg/mm²) |

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. The presence of the azido group may enhance the reactivity of 2-azido-1-benzyl-1H-indole-3-carbaldehyde, potentially leading to interactions with cancer cell pathways. Preliminary studies suggest that related compounds have shown efficacy against various cancer cell lines, indicating that this compound might also possess similar properties.

Enzyme Inhibition

Recent studies have highlighted the enzyme-inhibitory potential of indole-based compounds. For example, urease inhibitors derived from indoles have demonstrated significant activity against Helicobacter pylori. The mechanism typically involves binding to the active site of the enzyme, thereby hindering its function.

| Compound | Enzyme Target | Inhibition (IC50) |

|---|---|---|

| 2-Azido-1-benzyl-1H-indole-3-carbaldehyde | Urease | TBD |

| Related Indole Derivatives | Urease | ~0.0345 mM |

Case Studies

Several case studies have explored the biological activities of related indole compounds:

- Antibacterial Studies : A study involving various indole derivatives showed promising results against S. aureus and E. coli, with some compounds achieving significant inhibition at low concentrations .

- Anticancer Research : Research on related compounds indicated that they could suppress tumor growth in xenograft models, suggesting that 2-azido-1-benzyl-1H-indole-3-carbaldehyde may exhibit similar anticancer effects .

- Urease Inhibition : Investigations into urease inhibitors revealed that certain indole derivatives effectively reduced urease activity, which is crucial for treating infections caused by H. pylori .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-azido-1-benzyl-1H-indole-3-carbaldehyde?

- Methodology : The compound can be synthesized via sequential functionalization of the indole scaffold. A common approach involves:

Benzylation : Introducing the benzyl group at the indole N1 position using benzyl bromide under basic conditions (e.g., NaH in DMF) .

Formylation : Installing the aldehyde group at the C3 position via Vilsmeier-Haack formylation (POCl₃/DMF) .

Azidation : Substituting a leaving group (e.g., bromide or iodide) at C2 with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMSO) under controlled heating .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How is the purity and structural integrity of 2-azido-1-benzyl-1H-indole-3-carbaldehyde validated?

- Analytical Methods :

- NMR Spectroscopy : Confirm regiochemistry and functional groups (e.g., azide resonance at ~2100 cm⁻¹ in IR, aldehyde proton at ~10 ppm in ¹H NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX software for refinement (if single crystals are obtained) .

Advanced Research Questions

Q. How can contradictory data on synthetic yields be resolved when optimizing azide introduction?

- Case Study : Discrepancies in azidation efficiency (e.g., 40–80% yields) may arise from competing side reactions (e.g., Staudinger reduction or aldehyde oxidation).

- Resolution Strategies :

- Reaction Screening : Test solvents (DMF vs. DMSO), temperature (25–60°C), and stoichiometry (1.2–2.0 eq NaN₃) .

- Additives : Use catalytic tetrabutylammonium iodide (TBAI) to enhance nucleophilic substitution .

- In Situ Monitoring : Employ FT-IR to track azide formation and minimize over-reaction .

Q. What are the best practices for designing multi-step syntheses involving azide-containing indoles?

- Experimental Design :

- Stepwise Protection : Protect the aldehyde group (e.g., as an acetal) during benzylation to prevent side reactions .

- Safety Protocols : Handle NaN₃ with care (toxic, explosive potential) in a fume hood, and avoid contact with heavy metals .

- Scale-Up Considerations : Optimize for atom economy and minimize chromatography by using recrystallization (e.g., ethanol/water mixtures) .

Q. How can computational tools aid in predicting reactivity or stability of 2-azido-1-benzyl-1H-indole-3-carbaldehyde?

- Computational Methods :

- DFT Calculations : Predict azide thermal stability and reaction pathways (e.g., Curtius rearrangement risks) .

- Docking Studies : Model interactions with biological targets (e.g., kinases or proteases) to guide functionalization .

Contradiction Analysis Framework

- Scenario : Conflicting reports on aldehyde stability during synthesis.

- Root Cause : Oxidative degradation under basic conditions or prolonged heating.

- Resolution :

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.